Triphenyl phosphite

Description

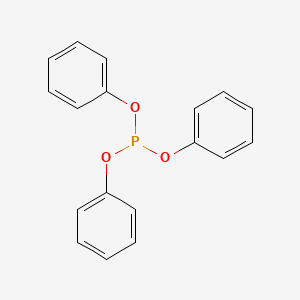

Structure

3D Structure

Propriétés

IUPAC Name |

triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLLSGMXQDNUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P, Array | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026252 | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

680 °F at 760 mmHg (NTP, 1992), 360 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

>1 (air = 1) | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white to pale yellow solid or oily liquid | |

CAS No. |

101-02-0 | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P45GRD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYL PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Mechanism of Triphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of triphenyl phosphite, a versatile organophosphorus compound with significant applications in organic synthesis and industrial processes. The document details common synthetic protocols, explores the underlying reaction mechanism, and presents quantitative data to support researchers and professionals in the field.

Introduction

This compound, with the chemical formula P(OC₆H₅)₃, is a colorless to pale yellow viscous liquid.[1][2] It serves as a crucial reagent and ligand in various chemical transformations.[2][3] Its applications range from being a stabilizer in polymers like PVC, polypropylene, and polystyrene to a key component in the synthesis of other organophosphorus compounds.[4][5] In pharmaceutical and drug development, it is utilized in peptide coupling reactions and as a precursor for ligands in metal-catalyzed reactions.[2] Understanding its synthesis is paramount for its effective application.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the reaction of phosphorus trichloride (PCl₃) with phenol (HOC₆H₅).[1][2] The overall reaction is as follows:

PCl₃ + 3 HOC₆H₅ → P(OC₆H₅)₃ + 3 HCl[1]

This reaction can be carried out under various conditions, including in the presence of a base to act as a hydrogen chloride scavenger, which improves the reaction efficiency.[4][5] Both batch and continuous flow processes have been developed for its synthesis.[4][5]

The following table summarizes quantitative data from various synthetic protocols for this compound.

| Parameter | Method 1: Batch Process (No Base) | Method 2: Batch Process (with Base) | Method 3: Continuous Flow |

| Reactants | Phenol, Phosphorus Trichloride | Phenol, Phosphorus Trichloride, Triethylamine (TEA) | 2,4-di-tert-butylphenol, Phosphorus Trichloride, Triethylamine (TEA) |

| Molar Ratio (Phenol:PCl₃) | 3.3 : 1[6] | 3 : 1[4] | 3 : 1[4] |

| Catalyst/Base | None | Triethylamine (TEA) | Triethylamine (TEA) |

| Solvent | None (neat) | Toluene | Chloroform |

| Temperature | 45°C initially, then ramped to 160-170°C[6][7] | 40°C initially, then 70°C[4] | 70°C[4] |

| Reaction Time | ~6 hours[6] | 3 hours[4] | 20 seconds (residence time)[4][5] |

| Pressure | Atmospheric, then vacuum (10-350 mm Hg) for purification[6][7] | Atmospheric | 8 bar[4] |

| Yield | 94% - 97.8%[6][7] | 82% | 88% (for tris(2,4-di-tert-butylphenyl) phosphite)[4] |

| Purification | Vacuum distillation to remove excess phenol[6][7] | Filtration and solvent removal | Not explicitly detailed |

Method 1: Laboratory Scale Batch Synthesis (Without Base) [6][7]

-

A 3-liter, three-necked flask is charged with 1120.5 g (11.90 mol) of phenol and equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas absorption trap containing water.

-

The flask is filled with nitrogen to create an inert atmosphere.

-

The phenol is heated to 45°C with stirring.

-

494.0 g (3.60 mol) of phosphorus trichloride is added dropwise from the dropping funnel over a period of 4 hours. The evolved hydrogen chloride gas is trapped in the water.

-

After the addition is complete, the reaction mixture is stirred for an additional 20 minutes.

-

The temperature is then raised to 70°C for 10 minutes, held for 10 minutes, and then further increased to 160°C for 30 minutes, and maintained for 1.5 hours to ensure the reaction goes to completion.

-

The reflux condenser is replaced with a distillation apparatus.

-

The reaction flask is heated to 170°C under a vacuum of 300-350 mm Hg for 60 minutes to distill off excess phenol.

-

The vacuum is gradually reduced to 10 mm Hg to collect the remaining phenol.

-

The residue, crude this compound (approximately 1091.3 g), is obtained.

Method 2: Continuous Flow Synthesis [4][5]

A continuous flow setup with a microreactor is employed for this synthesis.

-

Solutions of 2,4-di-tert-butylphenol, phosphorus trichloride, and triethylamine in chloroform are prepared.

-

The reactants are pumped into the microreactor at a stoichiometric ratio.

-

The reaction is conducted at 70°C with a residence time of 20 seconds.

-

The product stream is collected at the outlet of the microreactor.

-

This method allows for rapid production and enhanced safety.

Reaction Mechanism

The synthesis of this compound from phosphorus trichloride and phenol proceeds through a series of three sequential nucleophilic substitution reactions.[4][5] In each step, a phenoxy group replaces a chlorine atom on the phosphorus center, with the concurrent release of a molecule of hydrogen chloride.[4] The presence of a base, such as triethylamine or pyridine, facilitates the reaction by neutralizing the evolved HCl, thereby preventing the reverse reaction and increasing the nucleophilicity of the phenol.[4][5]

The primary side products are the intermediates, monophenyl dichlorophosphite and diphenyl monochlorophosphite, especially if there is an insufficient amount of phenol or if the reaction does not go to completion.[4]

Visualizations

Caption: Stepwise synthesis of this compound.

Caption: Batch synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a well-established and scalable process, primarily relying on the reaction between phosphorus trichloride and phenol. The reaction conditions can be optimized to achieve high yields, with modern continuous flow methods offering significant advantages in terms of reaction time and safety. A thorough understanding of the reaction mechanism and experimental parameters is crucial for researchers and professionals to effectively produce and utilize this important chemical compound in various applications, including drug development and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. RU2669934C1 - Method for producing this compound - Google Patents [patents.google.com]

Triphenyl phosphite chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Triphenyl Phosphite

Abstract

This compound (TPP), an organophosphorus compound with the chemical formula P(OC₆H₅)₃, is a versatile and widely utilized chemical in various industrial and synthetic applications.[1] This colorless to pale yellow viscous liquid serves as a crucial intermediate and additive in the polymer industry, acting as a stabilizer and antioxidant.[2][3] Furthermore, its role as a ligand in organometallic chemistry and a reagent in organic synthesis, including in the conversion of alcohols to alkyl halides and as a peptide coupling agent, underscores its importance.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, synthesis, and key applications, with a focus on the underlying chemical principles and experimental methodologies.

Chemical Structure and Formula

This compound is the ester of phosphorous acid and phenol.[4][5] The central phosphorus(III) atom is bonded to three phenoxy groups. The molecule has a trigonal pyramidal geometry around the phosphorus atom.

Caption: 2D structure of this compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature with a mild, pleasant odor.[2][6] It is insoluble in water but soluble in many organic solvents such as ethanol, acetone, benzene, and ether.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅O₃P | [2] |

| Molecular Weight | 310.28 g/mol | [1][6] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Melting Point | 22-25 °C | [2][4] |

| Boiling Point | 360 °C | [1] |

| Density | 1.184 g/mL at 25 °C | [1] |

| Refractive Index | 1.5880 - 1.5900 at 25 °C | [2] |

| Flash Point | 218.3 °C (open cup) | [2] |

| Ignition Point | 243 °C | [2] |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [2][4] |

Spectroscopic Properties

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Observation | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl groups. | [7][8] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings. | [9] |

| ³¹P NMR | A characteristic signal for the phosphorus atom in the phosphite environment. | [10] |

| IR Spectroscopy | Characteristic absorption bands for P-O-C stretching and C-H aromatic stretching. Differences in the spectra are observed in the regions of O-P-O deformation vibrations (700–750 cm⁻¹), P-O stretching vibrations (840–890 cm⁻¹), and C-O stretching vibrations (1180–1220 cm⁻¹). | [11] |

Synthesis

This compound is typically synthesized by the reaction of phosphorus trichloride with phenol.[1] The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A novel method for the synthesis of this compound and its derivatives has been developed in continuous flow.[12][13]

Materials:

-

2,4-Di-tert-butylphenol (0.06 mol, 3.0 equiv)

-

Base (e.g., triethylamine) (0.066 mol, 3.3 equiv)

-

Solvent (e.g., chloroform)

-

Phosphorus trichloride (0.02 mol, 1.0 equiv)

Procedure:

-

Dissolve 2,4-di-tert-butylphenol and the base in the solvent and dilute to 50.0 mL. Load this solution into one syringe of a syringe pump.[12]

-

Dissolve phosphorus trichloride in the solvent and dilute to 50.0 mL. Load this solution into a second syringe.[12]

-

Introduce the reactants into a PTFE capillary (ID = 0.8 mm, inner volume = 5.0 mL) via the syringe pump.[12]

-

The two fluids are mixed in a PTFE T-mixer (ID = 0.8 mm) before entering the microreactor.[12]

-

With a total residence time of 20 seconds, the target product is prepared in the microreactor.[12][13]

This continuous flow method significantly shortens the reaction time compared to standard batch reactions and allows for the use of stoichiometric ratios of reactants, making the process more efficient and environmentally friendly.[12][13]

Key Reactions and Applications

This compound is a versatile reagent with numerous applications in organic synthesis and industry.

Stabilizer and Antioxidant in Polymers

This compound is widely used as a secondary antioxidant and stabilizer in various polymers, including PVC, polypropylene, polystyrene, and ABS resins.[2][3] It functions by scavenging free radicals and decomposing hydroperoxides, which are formed during polymer processing and degradation, thus preventing discoloration and maintaining the mechanical properties of the polymer.[3]

Ligand in Organometallic Chemistry and Catalysis

This compound is a common ligand in coordination chemistry, forming stable complexes with many transition metals, such as nickel, palladium, and platinum.[1] Nickel complexes of this compound are effective homogeneous catalysts for the hydrocyanation of alkenes.[1][2] It also forms a variety of iron complexes.[1]

Caption: Simplified catalytic cycle for alkene hydrocyanation.

Reagent in Organic Synthesis

-

Conversion of Alcohols to Alkyl Halides: this compound is used to convert alcohols to the corresponding alkyl halides.[2][5]

-

Peptide Coupling Agent: It serves as a coupling agent in peptide synthesis.[2][5]

-

Synthesis of Other Organophosphorus Compounds: It is a precursor for the synthesis of other phosphites through transesterification reactions. For example, it reacts with methanol in the presence of sodium methoxide to form trimethyl phosphite.[4]

Experimental Protocol: Conversion of an Alcohol to an Alkyl Bromide

General Procedure:

-

This compound can be used to synthesize bromotriphenoxyphosphonium bromide by reacting it with bromine.[2] This reagent can then be used as a brominating agent.

-

To a solution of the alcohol in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add the brominating agent (prepared from this compound and bromine) at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure alkyl bromide.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may cause an allergic skin reaction and may cause damage to the nervous system through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[14]

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection.[14][15] Avoid contact with skin and eyes and avoid breathing vapors or mist.[15]

-

Storage: Store in tightly closed containers in a cool, well-ventilated area, separated from strong oxidants.[14][16]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

If inhaled: Move the person into fresh air.[14]

-

If swallowed: Rinse mouth.[14]

-

In all cases of exposure, seek medical attention.[14]

-

Conclusion

This compound is a chemical of significant industrial and academic interest. Its unique combination of properties makes it an effective polymer additive, a versatile ligand in catalysis, and a valuable reagent in synthetic organic chemistry. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and efficient application in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 101-02-0 [chemicalbook.com]

- 6. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 7. This compound(101-02-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. IR Spectra of this compound and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]

- 12. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nj.gov [nj.gov]

Spectroscopic Profile of Triphenyl Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for triphenyl phosphite, a widely used organophosphorus compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the essential NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.20 - 7.40 | Multiplet | Aromatic Protons (C₆H₅) |

Note: The aromatic protons of the three phenyl groups overlap, resulting in a complex multiplet in the specified region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~121 | Aromatic CH |

| ~125 | Aromatic CH |

| ~129 | Aromatic CH |

| ~151 | Aromatic C-O |

Note: The chemical shifts for the aromatic carbons may show slight variations depending on the solvent and experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Reference |

| ~127 | 85% H₃PO₄ |

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 1590 | Strong | C=C Aromatic Ring Stretch |

| 1490 | Strong | C=C Aromatic Ring Stretch |

| 1190 | Strong | P-O-C Asymmetric Stretch |

| 850 | Strong | P-O-C Symmetric Stretch |

| 750 - 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 5: Major Mass Spectrometry Fragments for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 310 | ~100 | [M]⁺ (Molecular Ion) |

| 217 | High | [M - C₆H₅O]⁺ |

| 140 | Medium | [(C₆H₅O)P]⁺ |

| 94 | High | [C₆H₅OH]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.1.2. ³¹P NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a frequency corresponding to the ¹H field strength (e.g., 162 MHz for a 400 MHz spectrometer).

-

Nucleus: ³¹P.

-

Solvent: CDCl₃.

-

Reference: External 85% phosphoric acid (H₃PO₄) at 0.00 ppm.[5]

-

Temperature: 298 K.

-

Parameters:

-

Pulse Program: Proton-decoupled.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds.

-

Number of Scans: 64-128.

-

-

-

Data Processing: Process the data as described for ¹H and ¹³C NMR, referencing the spectrum to the external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[6] Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[7]

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Accessory: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS system) if volatile.[8]

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[9]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Acquisition and Analysis: The instrument will record the mass-to-charge ratio (m/z) and relative abundance of the ions produced. The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 6.8 ¹³C NMR Spectroscopy | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

An In-Depth Technical Guide to the Coordination Chemistry of Triphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl phosphite, P(OC₆H₅)₃, is a versatile organophosphorus ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties allow for the fine-tuning of the reactivity of metal centers, leading to applications in various industrial processes, including hydrocyanation. This technical guide provides a comprehensive overview of the fundamental aspects of this compound coordination chemistry, including its electronic and steric characteristics, common coordination modes, and the synthesis and properties of key metal complexes. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.

Ligand Properties of this compound

The coordination chemistry of this compound is governed by a combination of its electronic and steric profiles. These properties influence the stability, structure, and reactivity of its metal complexes.

Electronic Properties

This compound is generally considered a strong π-acceptor ligand. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a σ-bond. Concurrently, the empty σ* orbitals of the P-O bonds can accept electron density from filled metal d-orbitals through π-backbonding. This π-acceptor character is more pronounced in phosphites compared to phosphines due to the electronegative oxygen atoms withdrawing electron density from the phosphorus center.

The electronic influence of a phosphine or phosphite ligand can be quantified using Tolman's Electronic Parameter (TEP). The TEP for this compound is 2089 cm⁻¹ , which is higher than that of triphenylphosphine (2068.9 cm⁻¹), indicating that this compound is a weaker net electron donor and a stronger π-acceptor.

Steric Properties

The steric bulk of this compound is significant and plays a crucial role in determining the coordination number and geometry of its metal complexes. The steric hindrance is quantified by the Tolman cone angle, which is a measure of the solid angle occupied by the ligand at the metal center. The Tolman cone angle for this compound is 128° . This value is intermediate among common phosphorus ligands and allows for the formation of stable, coordinatively unsaturated complexes that are often catalytically active.

Synthesis and Characterization of this compound Metal Complexes

This compound forms complexes with a wide range of transition metals. The synthesis of these complexes often involves the displacement of weaker-coordinating ligands. Due to the air and moisture sensitivity of many organometallic compounds, these syntheses are typically carried out under an inert atmosphere using Schlenk line or glovebox techniques.

Nickel Complexes

This complex is a key catalyst in the hydrocyanation of alkenes.

Experimental Protocol: Synthesis of Tetrakis(this compound)nickel(0)

-

Materials: Anhydrous nickel(II) chloride (NiCl₂), this compound (P(OPh)₃), diethylamine, and a suitable solvent such as acetonitrile. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

A solution of anhydrous NiCl₂ in acetonitrile is prepared in a Schlenk flask.

-

An excess of this compound is added to the solution.

-

Diethylamine is slowly added to the stirred solution. The diethylamine acts as a reducing agent and a scavenger for the formed HCl.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate of diethylammonium chloride is removed by filtration.

-

The solvent is removed from the filtrate under vacuum to yield the crude product.

-

The crude product is recrystallized from a suitable solvent like ethanol to afford pale yellow crystals of Ni[P(OPh)₃]₄.

-

Data Presentation: Properties of Ni[P(OPh)₃]₄

| Property | Value |

| Formula | C₇₂H₆₀NiO₁₂P₄ |

| Molar Mass | 1303.86 g/mol |

| Appearance | Pale yellow solid |

| ³¹P NMR (CDCl₃) | δ 128.5 (s) |

| Melting Point | 145-147 °C |

| Coordination Geometry | Tetrahedral |

Rhodium Complexes

This complex is an example of a mixed-ligand system where this compound modifies the properties of a well-known catalyst precursor, Wilkinson's catalyst ([RhCl(PPh₃)₃]).

Experimental Protocol: Synthesis of trans-[RhCl(PPh₃)₂(P(OPh)₃)]

-

Materials: Wilkinson's catalyst ([RhCl(PPh₃)₃]), this compound (P(OPh)₃), and a solvent such as toluene. All manipulations must be performed under an inert atmosphere.

-

Procedure:

-

Wilkinson's catalyst is dissolved in toluene in a Schlenk flask.

-

A stoichiometric amount of this compound is added to the solution.

-

The reaction mixture is stirred at room temperature, and the progress of the ligand exchange reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the solvent is partially removed under vacuum to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Data Presentation: Structural and Spectroscopic Data for trans-[RhCl(PPh₃)₂(P(OPh)₃)]

| Parameter | Value |

| Formula | C₅₄H₄₅ClO₃P₃Rh |

| Coordination Geometry | Square planar |

| ³¹P NMR (CDCl₃) | δ(P(OPh)₃) = 110.1 ppm (d, ¹J(Rh-P) = 234 Hz, ²J(P-P) = 0 Hz)δ(PPh₃) = 31.5 ppm (d, ¹J(Rh-P) = 139 Hz, ²J(P-P) = 0 Hz) |

| Selected Bond Lengths | Rh-P(OPh)₃: ~2.2 ÅRh-PPh₃ (trans to P(OPh)₃): ~2.3 ÅRh-PPh₃ (trans to Cl): ~2.3 ÅRh-Cl: ~2.4 Å |

| Selected Bond Angles | P(OPh)₃-Rh-PPh₃: ~90°P(OPh)₃-Rh-Cl: ~90°PPh₃-Rh-PPh₃: ~175°PPh₃-Rh-Cl: ~90° |

Note: The provided bond lengths and angles are approximate values based on typical structures of similar rhodium(I) complexes, as the specific crystallographic data was not found in the initial search results.

Role in Catalysis: Hydrocyanation of Butadiene

Nickel complexes of this compound are highly effective catalysts for the hydrocyanation of alkenes, a crucial industrial process for the production of adiponitrile, a precursor to nylon-6,6.[1][2] The catalytic cycle involves several key steps, as illustrated in the following diagram.

References

The Pivotal Role of Triphenyl Phosphite in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenyl phosphite, P(OC₆H₅)₃, is a versatile and widely utilized ligand in the field of organometallic chemistry. Its unique electronic and steric properties have made it an indispensable component in a variety of catalytic processes, ranging from industrial-scale synthesis to fine chemical production. This technical guide provides an in-depth exploration of the core principles governing the function of this compound in organometallic chemistry, with a focus on its application in catalysis. Detailed experimental protocols, quantitative data, and visualizations of key mechanistic pathways are presented to offer a comprehensive resource for researchers and professionals in chemistry and drug development.

Core Properties of this compound as a Ligand

The utility of this compound as a ligand stems from a combination of its steric and electronic characteristics. These properties influence the stability, reactivity, and selectivity of the resulting metal complexes.

Electronic Profile: A Strong π-Acceptor

This compound is characterized as a strong π-acceptor ligand. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a σ-bond. Crucially, the phosphorus atom is bonded to three phenoxy groups. The electron-withdrawing nature of these groups enhances the π-acidity of the ligand. This allows for significant back-donation of electron density from the metal's d-orbitals into the low-lying σ* orbitals of the P-O bonds. This strong π-acceptor character stabilizes low-valent metal centers and modulates the electronic properties of the metal, which is a key factor in its catalytic activity.

Steric Footprint: The Tolman Cone Angle

The steric bulk of a ligand is a critical parameter that influences the coordination number of the metal center, the rate of ligand substitution, and the regioselectivity of catalytic reactions. The size of phosphite and phosphine ligands is often quantified by the Tolman cone angle (θ). While early estimates suggested a cone angle of 128°, more recent crystallographic studies have shown that the flexible nature of the phenoxy groups results in a larger effective cone angle, typically in the range of 140-160°. This places this compound as a sterically demanding ligand, comparable to triphenylphosphine.

Comparative Analysis with Common Phosphine Ligands

To contextualize the properties of this compound, a comparison with other common phosphine ligands is presented in the table below.

| Ligand | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) (cm⁻¹) | Key Features |

| This compound | P(OPh)₃ | 128° (often cited), effective 140-160° | 2089 | Strong π-acceptor, electron-withdrawing |

| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Strong σ-donor, moderate π-acceptor[1] |

| Tricyclohexylphosphine | P(Cy)₃ | 170° | 2056.4 | Strong σ-donor, very bulky |

| Trimethylphosphine | P(Me)₃ | 118° | 2064.1 | Strong σ-donor, less bulky |

Applications in Homogeneous Catalysis

The electronic properties of this compound make it an excellent ligand for stabilizing low-valent transition metal catalysts, which are highly active in a variety of transformations.

Nickel-Catalyzed Hydrocyanation of Alkenes

One of the most significant industrial applications of this compound is in the nickel-catalyzed hydrocyanation of alkenes, particularly the synthesis of adiponitrile from butadiene, a key precursor to Nylon 6,6.[2] In this process, nickel(0) complexes of this compound serve as the active catalyst. The strong π-acceptor nature of the this compound ligands stabilizes the Ni(0) center, and the steric bulk influences the regioselectivity of the addition of HCN to the alkene.

The catalytic cycle for the hydrocyanation of butadiene is depicted below. The process involves the oxidative addition of HCN to the Ni(0) center, followed by coordination of butadiene, migratory insertion, and reductive elimination to form pentenenitrile. Subsequent isomerization and a second hydrocyanation step yield adiponitrile.

Rhodium-Catalyzed Hydroformylation of Olefins

This compound is also employed as a ligand in rhodium-catalyzed hydroformylation (oxo process), an important industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.[3] In this reaction, this compound modifies the rhodium catalyst, influencing its activity and selectivity. The steric and electronic properties of the phosphite ligand affect the ratio of linear to branched aldehyde products.

The generally accepted mechanism for rhodium-catalyzed hydroformylation involving a phosphite ligand is shown below. The cycle involves ligand dissociation, olefin coordination, migratory insertion of the olefin into the Rh-H bond, coordination of CO, migratory insertion of CO to form an acyl complex, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product.

Synthesis of Metal-Triphenyl Phosphite Complexes

The preparation of well-defined metal-triphenyl phosphite complexes is crucial for their use in catalysis and for fundamental studies of their properties.

General Synthetic Strategies

Metal-triphenyl phosphite complexes are typically synthesized by the reaction of a suitable metal precursor with this compound. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) determines the final product. Common methods include:

-

Ligand Substitution: Reaction of a metal halide or another labile complex with this compound, where the phosphite displaces other ligands.

-

Reductive Ligand Substitution: Reduction of a higher oxidation state metal salt in the presence of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and application of organometallic compounds. Below are representative protocols for the synthesis of a cobalt-triphenyl phosphite complex.

Synthesis of Hydridotetrakis(triphenyl phosphito)cobalt(I) (HCo[P(OPh)₃]₄)[1]

This procedure describes the synthesis of a cobalt(I) hydride complex stabilized by four this compound ligands.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound (P(OPh)₃)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve cobalt(II) nitrate hexahydrate (1.5 g) and this compound (8.0 g) in 30 mL of ethanol with stirring at room temperature (25 °C).[1]

-

Prepare a solution of sodium borohydride (0.5 g) in 10 mL of ethanol.

-

Add the sodium borohydride solution dropwise to the stirred solution of the cobalt salt and this compound.[1]

-

After the addition is complete, continue stirring the mixture for 15 minutes. A solid precipitate will form.[1]

-

Collect the solid product by vacuum filtration and wash it successively with ethanol, water, and finally methanol.[1]

-

Dry the product under vacuum.

-

For purification, the crude product can be recrystallized by dissolving it in a minimal amount of dichloromethane, followed by filtration and slow evaporation of the solvent.

Characterization:

-

¹H NMR: The presence of the hydride ligand is confirmed by a characteristic upfield resonance at approximately -11.5 ppm. The aromatic protons of the this compound ligands appear around 7.5 ppm.[1]

-

IR Spectroscopy: The spectrum will show characteristic bands for the P-O-C linkages and the aromatic rings of the this compound ligands. The Co-H stretch is often weak and may not be readily observed.[1]

Spectroscopic Data

Spectroscopic techniques are vital for the characterization of organometallic complexes. Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for compounds containing phosphite ligands.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the bonding within the this compound ligand and the coordination to the metal center.

| Compound/Vibration | Wavenumber (cm⁻¹) | Notes |

| This compound (neat) | ||

| P-O Stretch | 840 - 890 | Strong absorption.[3] |

| C-O Stretch | 1180 - 1220 | Strong absorption.[3] |

| O-P-O Deformation | 700 - 750 | [3] |

| Aromatic C=C Stretch | ~1490, ~1590 | Characteristic of the phenyl rings.[1] |

| HCo[P(OPh)₃]₄ | ||

| Aromatic C=C Stretch | 1490, 1591 | [1] |

| sp² C-H Stretch | 3067 | [1] |

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for studying phosphorus-containing ligands and their metal complexes. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.

| Compound | ³¹P Chemical Shift (δ, ppm) | Notes |

| This compound | ~127 | Relative to 85% H₃PO₄. |

| HRh[P(OPh)₃]₄ | 127.7 (doublet) | The coupling to ¹⁰³Rh (J(Rh-P) = 229 Hz) results in a doublet.[4] |

Conclusion

This compound is a ligand of paramount importance in organometallic chemistry, with its influence extending from large-scale industrial catalysis to the synthesis of complex molecules. Its unique combination of strong π-acceptor character and significant steric bulk allows for the fine-tuning of metal-based catalysts to achieve high activity and selectivity. A thorough understanding of its properties, the mechanisms of the catalytic cycles it participates in, and the methods for synthesizing its metal complexes is crucial for the continued development of innovative and efficient chemical transformations. This guide provides a foundational resource for researchers and professionals seeking to leverage the power of this compound in their work.

References

- 1. ANYTHING AND EVERYTHING: Synthesis & Characterization of a Metal Hydride Complex [loshechandran.blogspot.com]

- 2. This compound | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IR Spectra of this compound and Their Interpretation by Molecular Modeling | Physics [fizika.sgu.ru]

- 4. pure.uva.nl [pure.uva.nl]

Triphenyl Phosphite: A Technical Guide for Researchers

This technical guide provides an in-depth overview of triphenyl phosphite, a versatile organophosphorus compound widely utilized in chemical synthesis and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety, and key experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula P(OC₆H₅)₃, is a colorless to pale yellow viscous liquid.[3] It is an important trivalent phosphorus compound used as a reactant and catalyst in various organic syntheses.[4] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₃P | [2][5] |

| Molecular Weight | 310.28 g/mol | [1][2] |

| CAS Number | 101-02-0 | [1][2][3][5] |

| EINECS Number | 202-908-4 | [2][5] |

| Melting Point | 22-24 °C | [1][6] |

| Boiling Point | 360 °C | [1][6] |

| Density | 1.184 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.59 | [1] |

| Flash Point | 210 °C (410 °F) | [1] |

| Vapor Pressure | 5 mmHg at 205 °C | [1] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

Safety Data Sheet Summary

This compound presents several hazards that necessitate careful handling and adherence to safety protocols. Below is a summary of its classification and safety information according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs (Nervous system) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements:

Users should wear protective gloves, clothing, and eye/face protection.[2][6] In case of ingestion, call a poison center or doctor.[2][6] If the substance comes into contact with skin, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][6] It is crucial to avoid release into the environment and to dispose of the substance and its container in accordance with local regulations.[2][6]

Key Applications and Reactions

This compound is a versatile reagent with numerous applications in both laboratory and industrial settings.

Ligand in Homogeneous Catalysis

This compound is a common ligand in coordination chemistry, particularly in nickel-catalyzed reactions. It is used in the hydrocyanation of alkenes, a significant industrial process for the production of adiponitrile, a precursor to nylon.[5] The nickel(0)-phosphite complexes are effective catalysts for this transformation.

Caption: Applications of this compound.

Precursor in Organic Synthesis

This compound serves as a precursor for the synthesis of other organophosphorus compounds, such as trimethylphosphine. This reaction typically involves the use of a Grignard reagent.

Experimental Protocols

Synthesis of Trimethylphosphine from this compound

This protocol describes the synthesis of trimethylphosphine via the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Methylmagnesium iodide solution

-

Di-n-butyl ether (anhydrous)

-

Standard glassware for distillation and inert atmosphere reactions

Procedure:

-

A solution of this compound (0.76 M) in di-n-butyl ether is prepared.

-

This solution is added dropwise to a cooled solution of methylmagnesium iodide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.

-

The reaction apparatus is then set up for distillation with a receiving flask cooled to -78 °C.

-

The reaction mixture is slowly heated with stirring. A mixture of di-n-butyl ether and the desired product, trimethylphosphine, will distill off.

-

The collected distillate can be further purified by fractional distillation to yield pure trimethylphosphine.

Caption: Workflow for Trimethylphosphine Synthesis.

Nickel-Catalyzed Hydrocyanation of Alkenes

This protocol outlines the general steps for the hydrocyanation of an unactivated alkene using a nickel catalyst with a phosphite ligand like this compound.

Catalyst System:

-

A low-valent nickel source (e.g., Ni(COD)₂)

-

A phosphite ligand (e.g., this compound)

General Procedure:

-

The nickel complex is generated in situ or used as a pre-formed catalyst.

-

The reaction involves the oxidative addition of hydrogen cyanide (HCN) to the low-valent nickel complex, forming a hydrido cyanide intermediate.

-

The alkene substrate then coordinates to this metal complex.

-

Migratory insertion of the alkene into the nickel-hydride bond occurs, forming an alkylnickel cyanide species.

-

The cycle is completed by the rate-limiting reductive elimination of the nitrile product, regenerating the nickel catalyst.

-

Lewis acids, such as triphenylboron, can be added to accelerate the final reductive elimination step and increase the overall reaction rate.

Caption: Catalytic Cycle of Hydrocyanation.

References

- 1. DE3612629A1 - Process for the preparation of trimethylphosphine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. react.rutgers.edu [react.rutgers.edu]

- 4. This compound: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

Triphenyl Phosphite: A Technical Guide to Hydrolysis and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl phosphite (TPP) is a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and synthetic intermediate in various industries, including pharmaceuticals. Its susceptibility to hydrolysis, however, necessitates a thorough understanding of its stability profile. This technical guide provides an in-depth analysis of the hydrolysis of this compound, including its mechanisms under different pH conditions, and outlines comprehensive experimental protocols for its stability assessment. While specific kinetic data for this compound hydrolysis is not extensively available in public literature, this guide establishes a framework for conducting such studies and interpreting the results.

Introduction

This compound [P(OC₆H₅)₃] is a colorless to pale yellow viscous liquid that serves as an important raw material and additive.[1] In the pharmaceutical industry, it is employed as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a stabilizing agent or antioxidant in some formulations.[2][3][4][5] The presence of a lone pair of electrons on the phosphorus (III) center makes it susceptible to oxidation and hydrolysis. The degradation of this compound, primarily through hydrolysis, can impact the quality, efficacy, and safety of pharmaceutical products by altering the formulation's chemical integrity and introducing impurities such as phenol and phosphorous acid. Therefore, a comprehensive understanding of its hydrolytic pathways and stability is critical for formulation development, shelf-life determination, and regulatory compliance.

Hydrolysis of this compound

This compound is known to be sensitive to moisture and undergoes hydrolysis, a reaction that is influenced by the pH of the medium.[6] The hydrolysis process involves the stepwise cleavage of the three phenoxy (C₆H₅O-) groups from the phosphorus atom.

2.1. Products of Hydrolysis

The complete hydrolysis of this compound yields phosphorous acid and three molecules of phenol. The reaction is expected to proceed through the formation of intermediate products, namely diphenyl phosphite and monophenyl phosphite.

2.2. Mechanisms of Hydrolysis

Computational studies suggest that the hydrolysis of phosphites is more favorable under acidic and basic conditions compared to neutral conditions.[7] this compound, in particular, has been shown to be more susceptible to hydrolysis than its alkyl counterparts like trimethyl phosphite.[7]

2.2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms of the phenoxy groups. This is followed by the nucleophilic attack of a water molecule on the phosphorus center, leading to the elimination of a phenol molecule. This process can repeat until all phenoxy groups are replaced.

2.2.2. Base-Catalyzed Hydrolysis

In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the phosphorus atom. This forms a pentacoordinate intermediate, which then collapses to release a phenoxide ion. Subsequent protonation of the phenoxide by water yields phenol. This sequence of reactions continues until complete hydrolysis occurs.

2.2.3. Neutral Hydrolysis

Hydrolysis under neutral conditions is generally slower and is initiated by the attack of a water molecule on the phosphorus atom.[7]

A diagram illustrating the proposed hydrolysis pathways is presented below.

References

- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. openriver.winona.edu [openriver.winona.edu]

An In-depth Technical Guide to Theoretical and Computational Studies of Triphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl phosphite (TPP), P(OPh)₃, is a versatile organophosphorus compound with significant applications ranging from industrial chemistry, where it serves as an antioxidant and stabilizer in polymers, to organometallic chemistry and catalysis, where it functions as a crucial ligand.[1] Its electronic and steric properties, which can be finely tuned, make it an object of considerable interest in the design of catalysts and functional materials. The inherent flexibility of the three phenoxy groups connected to the central phosphorus atom leads to a complex conformational landscape, influencing its reactivity and coordination behavior.[2]